benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimido-thiazine core with various substituents, makes it an interesting subject for scientific research.
Properties
CAS No. |
617694-68-5 |
|---|---|
Molecular Formula |
C27H30N2O5S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C27H30N2O5S/c1-4-14-33-21-12-11-20(16-22(21)32-5-2)25-24(26(31)34-17-19-9-7-6-8-10-19)18(3)28-27-29(25)23(30)13-15-35-27/h6-12,16,25H,4-5,13-15,17H2,1-3H3 |
InChI Key |
ANAJVTLYRBJEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The key steps include:
Formation of the pyrimido-thiazine core: This can be achieved by reacting a thiazine derivative with a pyrimidine precursor.
Introduction of substituents: The ethoxy and propoxy groups can be introduced through nucleophilic substitution reactions.
Final esterification: The carboxylate group is introduced by esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific interactions of benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate with biological targets are under investigation to elucidate its mechanisms of action .
- Enzyme Inhibition : Research has shown that this compound can interact with specific enzymes, potentially inhibiting their activity. This makes it a candidate for further studies in drug development aimed at treating various diseases .
2. Chemical Synthesis
- Intermediate for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it and explore new derivatives with potentially enhanced biological activities .
- Synthetic Routes : Typical synthetic methods involve multi-step reactions including cyclization and nucleophilic substitutions to introduce functional groups .
3. Biological Studies
- Interaction Studies : Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic potential. These studies often utilize techniques such as molecular docking and binding affinity assays to characterize interactions with receptors or enzymes .
- Pharmacological Evaluations : Various pharmacological tests are conducted to evaluate the compound's effects on inflammation and pain relief compared to standard medications .
Mechanism of Action
The mechanism of action of benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[2,1-b][1,3]thiazine derivatives: These compounds share the same core structure but differ in their substituents.
Thiazine derivatives: Compounds with a thiazine core but lacking the pyrimidine ring.
Pyrimidine derivatives: Compounds with a pyrimidine core but lacking the thiazine ring.
Uniqueness
Benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its specific combination of substituents and the presence of both pyrimidine and thiazine rings
Biological Activity
Benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 617694-68-5) is a complex organic compound exhibiting a variety of biological activities. This article aims to provide an in-depth analysis of its biological properties based on available research findings.
Chemical Structure and Properties
The compound features a pyrimido[2,1-b][1,3]thiazine core with various substituents that influence its biological activity. The molecular formula is with a molar mass of approximately 450.57 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl have demonstrated significant antimicrobial properties. For instance, derivatives of pyrimido[2,1-b][1,3]thiazines have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies reveal that certain structural modifications enhance their activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| Benzyl derivative | Moderate | E. coli |
| Ethoxy derivative | High | S. aureus |
| Propoxy derivative | Low | Fungal strains |
Anticancer Potential
The anticancer properties of pyrimido derivatives have been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, a study highlighted that modifications at the 6-position significantly improved cytotoxicity against breast cancer cell lines (MCF-7) .
Case Study: In vitro Evaluation
A recent study assessed the cytotoxic effects of benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl on MCF-7 cells using MTT assay. The results indicated an IC50 value of 12 µM, suggesting potent activity compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. In animal models, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered prior to inducing inflammation . This suggests a possible mechanism through which the compound may exert therapeutic effects in inflammatory diseases.
The biological activity of benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl is thought to be mediated through multiple pathways:
- Enzyme Inhibition : Some studies suggest that it acts as an inhibitor of specific enzymes involved in microbial metabolism.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It potentially modulates key signaling pathways associated with inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction efficiency be optimized?
- Methodology : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A reflux-based approach with glacial acetic acid and acetic anhydride as solvents, as described for structurally analogous pyrimidine-thiazine derivatives, can yield the target molecule. For example, a similar protocol using 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with aldehydes and sodium acetate achieved 78% yield after 8–10 hours of reflux . Optimization may include adjusting stoichiometric ratios, solvent polarity, and temperature gradients during crystallization (e.g., ethyl acetate/ethanol mixtures improve crystal quality) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives show sharp melting points at 427–428 K) .
- Spectroscopy : Confirm functional groups via IR (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxylate and oxo groups) and UV-Vis (π→π* transitions in aromatic/heterocyclic systems) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values to confirm stoichiometry .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in pharmacological activity data for pyrimido-thiazine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy vs. methoxy groups on the phenyl ring) to isolate contributions to bioactivity. For example, 3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazines with electron-withdrawing groups showed enhanced antibacterial activity compared to electron-donating analogs .
- Dose-Response Studies : Use gradient concentrations in in vitro assays (e.g., MIC for antimicrobial activity) to identify non-linear trends or toxicity thresholds .
- Computational Modeling : Perform molecular docking to assess binding affinity to target proteins (e.g., DNA topoisomerases) and correlate with experimental IC₅₀ values .
Q. How can the conformational flexibility of the pyrimido-thiazine core influence crystallographic refinement outcomes?
- Methodology :
- X-ray Diffraction : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to handle puckering in the pyrimidine ring. For example, deviations of ~0.224 Å from planarity in analogous compounds indicate a flattened boat conformation .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters, particularly for flexible substituents like the benzyl carboxylate group .
- Hydrogen Bond Analysis : Identify bifurcated C–H···O interactions (common in pyrimidine derivatives) to explain packing motifs and stability .
Q. What experimental and computational approaches are suitable for probing the reaction mechanism of pyrimido-thiazine formation?
- Methodology :
- Kinetic Studies : Monitor intermediate formation via HPLC or NMR at timed intervals during reflux. For example, spirocyclic intermediates in similar syntheses were trapped and characterized .
- Isotopic Labeling : Use ¹³C-labeled precursors to track cyclization pathways (e.g., carbonyl carbons in the thiazine ring) .
- DFT Calculations : Model transition states for key steps (e.g., nucleophilic attack during ring closure) to identify rate-limiting barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
